
Proteinase, Tritirachium album serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Proteinase, Tritirachium album serine is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple functional groups, including nitro, hydroxyl, and phosphonooxy groups, which contribute to its diverse reactivity and potential utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Proteinase, Tritirachium album serine typically involves multi-step organic synthesis. The process begins with the preparation of the bicyclic core, followed by the introduction of various substituents. Key steps may include:
Formation of the Bicyclic Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Nitro Group: Nitration of an aromatic precursor using a mixture of concentrated sulfuric acid and nitric acid.
Hydroxylation: Introduction of the hydroxyl group via hydroboration-oxidation or other suitable methods.
Phosphorylation: Addition of the phosphonooxy group using a phosphorylating agent such as phosphorus oxychloride.
Final Coupling: Coupling of the intermediate compounds to form the final product, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Proteinase, Tritirachium album serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The ester and phosphonooxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of an amine from the nitro group.
Substitution: Halogenated or sulfonated aromatic derivatives.
Hydrolysis: Carboxylic acid and phosphoric acid derivatives.
科学研究应用
Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical modifications makes it useful in the design of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound can be used as a probe to study biochemical pathways and interactions, particularly those involving phosphorylation and dephosphorylation.
Industrial Applications: Potential use as a precursor for the synthesis of other complex organic molecules or as a catalyst in specific industrial processes.
作用机制
The mechanism of action of Proteinase, Tritirachium album serine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biochemical pathways. The presence of the phosphonooxy group suggests potential interactions with phosphorylation-dependent signaling pathways. The nitro and hydroxyl groups may also contribute to its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
(4-Nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-7-oxo-3,4-diphenoxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate: Lacks the phosphonooxy group, which may affect its reactivity and applications.
(4-Nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-7-oxo-3,4-diphenoxy-5-hydroxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate: Contains a hydroxyl group instead of the phosphonooxy group, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the phosphonooxy group in Proteinase, Tritirachium album serine distinguishes it from similar compounds, potentially enhancing its utility in applications involving phosphorylation and related biochemical processes. Additionally, the combination of nitro, hydroxyl, and phosphonooxy groups provides a unique set of reactivity and binding properties that can be exploited in various scientific and industrial contexts.
属性
IUPAC Name |
(4-nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N2O12P/c1-18(32)23-26(33)30-24(27(34)40-17-19-13-15-20(16-14-19)31(35)36)25(41-21-9-5-3-6-10-21)28(2,29(23,30)43-44(37,38)39)42-22-11-7-4-8-12-22/h3-16,18,23,32H,17H2,1-2H3,(H2,37,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPAKHMWUJJXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)N2C1(C(C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N2O12P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
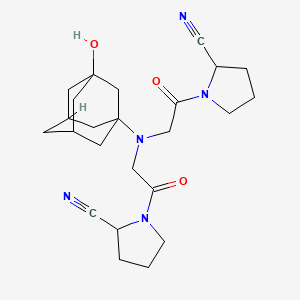


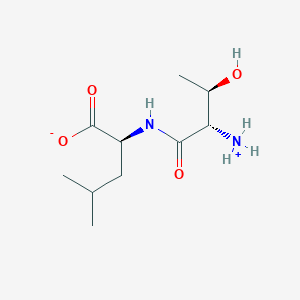
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B8205306.png)
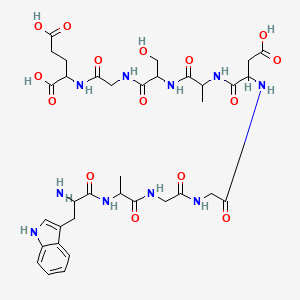
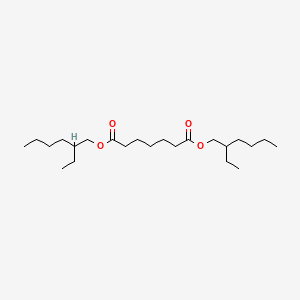
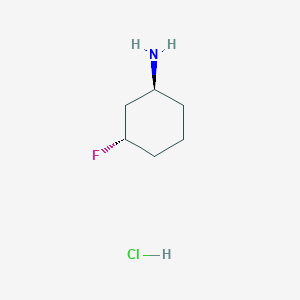

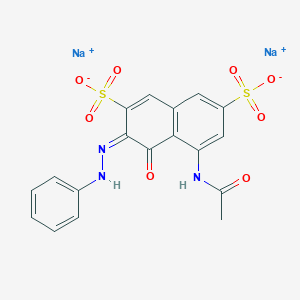
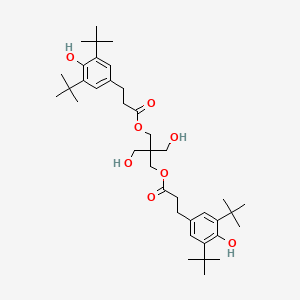
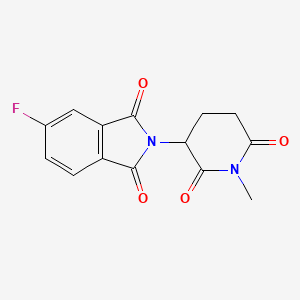
![N,N-Di([1,1'-biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8205375.png)

